molecular formula C25H24F3NO2 B1678405 Panomifene CAS No. 77599-17-8

Panomifene

Cat. No.: B1678405
CAS No.: 77599-17-8
M. Wt: 427.5 g/mol
InChI Key: MHXVDXXARZCVRK-WCWDXBQESA-N
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Description

Panomifene is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It is structurally related to tamoxifen and was developed as an antineoplastic agent for the treatment of breast cancer. Despite its potential, this compound was never marketed and its development was terminated after reaching phase II clinical trials .

Preparation Methods

The synthesis of panomifene involves a highly regio- and stereoselective carbometalation reaction of fluoroalkylated internal alkynes with organocopper reagents. This reaction is utilized successfully in the short, stereoselective total synthesis of this compound . The preparation method includes the following steps:

    Carbocupration Reaction: Fluoroalkylated internal alkynes react with organocopper reagents.

    Stereoselective Total Synthesis: The product from the carbocupration reaction undergoes further reactions to yield this compound.

Chemical Reactions Analysis

Panomifene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include liver microsomes from different species (mouse, rat, dog, and human) for in vitro metabolism studies . Major products formed from these reactions include hydroxylated derivatives and side chain modified metabolites.

Scientific Research Applications

Mechanism of Action

Panomifene exerts its effects by acting as an antagonist to estrogen receptors. It binds to estrogen receptors, preventing the binding of estrogen and thereby inhibiting the estrogen-mediated signaling pathways. This mechanism is similar to that of tamoxifen, another selective estrogen receptor modulator .

Comparison with Similar Compounds

Panomifene is structurally analogous to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer. Both compounds share similar routes in their metabolism, but the rate of tamoxifen biotransformation is faster than that of this compound . Other similar compounds include:

    Tamoxifen: Used for breast cancer treatment.

    Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.

This compound’s uniqueness lies in its specific structural modifications and its potential for selective estrogen receptor modulation .

Properties

IUPAC Name

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXVDXXARZCVRK-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032965
Record name (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77599-17-8
Record name Panomifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77599-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panomifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077599178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANOMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW5E728OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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